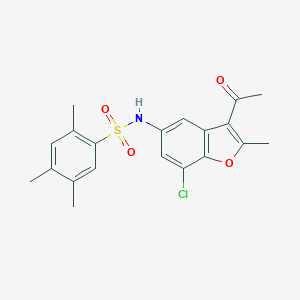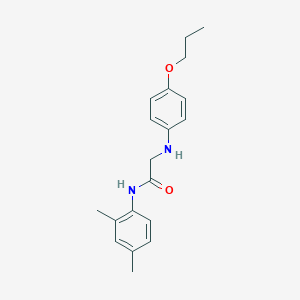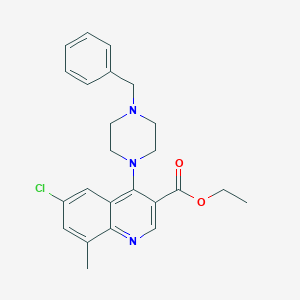
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as ACTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis of ACTB involves several steps, and the compound has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further development. However, there are also limitations to the use of this compound in lab experiments, including its relatively high cost and the need for careful optimization of reaction conditions to achieve high yields.
Orientations Futures
There are several future directions for research on N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, including further studies on its mechanism of action and its potential therapeutic applications. One potential area of research is the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound are needed to optimize its use in clinical settings. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in research and clinical applications.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis of this compound involves several steps, and the compound has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 3-acetyl-7-chloro-2-methyl-1-benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2,4,5-trimethylphenyl)sulfonamide to form the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions, including temperature, reaction time, and solvent.
Applications De Recherche Scientifique
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
Propriétés
Formule moléculaire |
C20H20ClNO4S |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H20ClNO4S/c1-10-6-12(3)18(7-11(10)2)27(24,25)22-15-8-16-19(13(4)23)14(5)26-20(16)17(21)9-15/h6-9,22H,1-5H3 |
Clé InChI |
ZXALBIGVBSYIGH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)C)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)

![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)



![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
